molecular formula C10H12O B1668137 Butyrophenone CAS No. 495-40-9

Butyrophenone

Cat. No. B1668137
CAS RN: 495-40-9
M. Wt: 148.2 g/mol
InChI Key: FFSAXUULYPJSKH-UHFFFAOYSA-N
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Description

Butyrophenones are compounds containing phenyl-1-butanone . They are used in various pharmaceuticals to treat psychiatric disorders such as schizophrenia, and also as antiemetics . Butyrophenone is an organic compound with the formula C6H5C(O)C3H7 . It is a colorless liquid .


Synthesis Analysis

Butyrophenones can be synthesized through a Friedel–Crafts acylation of benzene with isobutyryl chloride . The reaction is performed using excess benzene as a replacement for a typical solvent and heat to reflux (88 °C) for a period of 3 hours .


Molecular Structure Analysis

The butyrophenone structure consists of a ketone flanked by a phenyl ring and a butyl chain . The molecular formula of Butyrophenone is C10H12O .


Chemical Reactions Analysis

Butyrophenones have been reported to provide effective migraine relief . They are also used in photoreactions, a broad variety of molecular transformations that are different from classical thermal chemistry .


Physical And Chemical Properties Analysis

Butyrophenone is a colorless liquid . It has a molecular weight of 148.20 g/mol .

Scientific Research Applications

Anxiolytic Properties

Butyrophenone, specifically AHR 6134, has been studied for its effectiveness as an anxiolytic. It was found to be very effective at low dosages in treating anxiety in psychotic and private practice patients, without causing sedation, listlessness, drowsiness, or neurologic reactions (Benber & Feldmann, 1978).

Neuroleptic and Antipsychotic Potency

Butyrophenones have been identified for their antipsychotic neuroleptic potency, used in psychiatry, obstetrics, and anesthesiology. Their mammotropic activity, which can be a side-effect at high clinical dose levels, has also been noted (Sulman, 1970).

Use as Antiemetics

Droperidol, a butyrophenone, has been approved for clinical use as an antiemetic and as an adjuvant during general anesthesia. It has been in use for over thirty years for these purposes (White, 2002).

Influence on Serotonin Metabolism

Butyrophenone derivatives have been shown to influence serotonin levels and 5-hydroxyindoleacetic acid in various regions of the brain, particularly in rat brain stem (Grabowska, 1976).

Impact on Cholesterol Biosynthesis

Butyrophenones have been found to have an impact on cholesterol biosynthesis. They are known to lower serum cholesterol levels in patients, which adds an additional dimension to their pharmacological profile (Braun, 1969).

Cardiovascular Effects

Butyrophenones, used as"major tranquilizers" (neuroleptics), have been studied for their cardiovascular effects. In pigs, drugs like azaperone (a butyrophenone) were used as sedatives and were observed to cause significant changes in cardiovascular dynamics, including blood pressure reduction and redistribution of cardiac output (Woerkens, Duncker, Giessen, & Verdouw, 1990).

Efficacy in Treating Headaches

Studies have suggested that butyrophenones are effective in treating primary headaches, like migraines, in emergency departments. This indicates their potential use beyond traditional psychiatric applications (Leong & Kelly, 2011).

Binding to Dopamine Receptors

The binding properties of butyrophenones to dopamine receptors have been explored to evaluate their clinical and pharmacological potencies, especially in the context of antischizophrenic drugs (Creese, Burt, & Snyder, 1976).

Safety And Hazards

Butyrophenones are combustible liquids . They should be kept away from heat/sparks/open flames/hot surfaces . Protective equipment should be worn when handling them . In case of contact with skin or eyes, rinse immediately with plenty of water .

properties

IUPAC Name

1-phenylbutan-1-one
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InChI

InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3
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InChI Key

FFSAXUULYPJSKH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCC(=O)C1=CC=CC=C1
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Molecular Formula

C10H12O
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DSSTOX Substance ID

DTXSID3047059
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Molecular Weight

148.20 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Butyrophenone
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Vapor Pressure

0.08 [mmHg]
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Product Name

Butyrophenone

CAS RN

495-40-9
Record name Butyrophenone
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Synthesis routes and methods I

Procedure details

To a 0° C. solution of EtMgBr in Et2O (3.0M, 570 mL, Aldrich) was slowly added m-tolunitrile (102 mL, Aldrich). After stirring at r.t. for 19 hr., benzene (300 mL) was added and the resulting mixture was cooled to 0° C. HCl (6N, 600 mL) was then slowly added. The organic phase was separated, washed with 5% NaHCO3 and brine, dried (MgSO4) and evaporated to afford the desired ketone as a yellow liquid.
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Synthesis routes and methods II

Procedure details

About 50 grams of resin beads of polystyrene that has been copolymerized with about 1% divinylbenzene are stirred at room temperature for about 2 hours in butyryl chloride with aluminum chloride as a catalyst, namely Friedel-Crafts conditions. Reaction occurs with the benzene moieties on the resin to form butyrophenone or propylphenylketone. These resulting ketone moieties are then subjected to the Leukardt-Wallach reduction amination reaction using N-propyl formamide to produce N-propyl α-aminobenzyl moieties. The step-by-step synthesis of the nonapeptide as set forth in Example I is repeated. Cleavage, deprotection and purification are carried out under the same conditions and are found to produce the nonapeptide amide having the following formula:
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16,200
Citations
S Muthukrishnan, J Sankaranarayanan… - The Journal of …, 2010 - ACS Publications
Photolysis of 1a yields 4a in argon-saturated methanol, whereas 1b is photostable. Laser flash photolysis of 1a in acetonitrile shows formation of biradical 2a (λ max = 340 nm, τ = ∼60 …
Number of citations: 23 pubs.acs.org
PAJ Janssen, C Van De Westeringh… - Journal of Medicinal …, 1958 - ACS Publications
R= H) was a powerful CNS depressant in various species. This un-expected result led us to investigate the CNS depressant properties of a new series of over 500 related basic ketones. …
Number of citations: 181 pubs.acs.org
RD Rauh, PA Leermakers - Journal of the American Chemical …, 1968 - ACS Publications
Excitation of butyrophenone in moderately hydrogen bonding, polar glasses gives rise todual com-ponent phosphorescence emission, one component relatively short lived (~ 0.001 sec…
Number of citations: 74 pubs.acs.org
W Rellahan, W Gumby, H Zook - The Journal of Organic …, 1959 - ACS Publications
… Lithio-butyrophenone was prepared by … butyrophenone and a-ethylbutyrophenone-ad which appear as small shoulders on the strong peaks of aethylbutyrophenone and butyrophenone-…
Number of citations: 4 pubs.acs.org
FD Lewis, TA Hilliard - Journal of the American Chemical Society, 1972 - ACS Publications
… substituents upon the photochemical behavior of butyrophenone have been investigated. … The effects of methyl substituents upon the photochemical behavior of butyrophenone are of …
Number of citations: 133 pubs.acs.org
HY He, WH Fang, DL Phillips - The Journal of Physical Chemistry …, 2004 - ACS Publications
… Experimentally, it has been found that butyrophenone bearing a leaving group on the α … theoretical examination of Norrish I and II reactions of butyrophenone (PhCOCH 2 CH 2 CH 3 ) …
Number of citations: 34 pubs.acs.org
WEIHAI FANG, DLEE PHILLIPS - Journal of Theoretical and …, 2003 - World Scientific
… dissociations and isomerizations for butyrophenone and its α-… → T1 process for butyrophenone and related aromatic carbonyl … to occur by photoexcitation of butyrophenone derivatives. …
Number of citations: 13 www.worldscientific.com
I Creese, AP Feinberg, SH Snyder - European Journal of Pharmacology, 1976 - Elsevier
Interaction of neuroleptic drugs with the opiate receptor was investigated by inhibition of the stereospecific binding of 3 H-naloxone. Benperidol and pimozide, with IC 50 's of 0.3–0.5 μM…
Number of citations: 113 www.sciencedirect.com
GM Simpson, T Farkas, JC Saunders - Psychopharmacologia, 1964 - Springer
A new butyrophenone investigated showed it to possess a marked psychoactive effect, which was anti-psychotic at a low dose level. At a higher level however it had a marked over-…
Number of citations: 10 link.springer.com
H Hoffmann, MW Tausch - World Journal …, 2021 - article.journalofchemicaleducation …
… butyrophenone and a acetophenone solution, the photochemical reactions of butyrophenone … borosilicate vials, containing the butyrophenone or the acetophenone solution respectively …

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